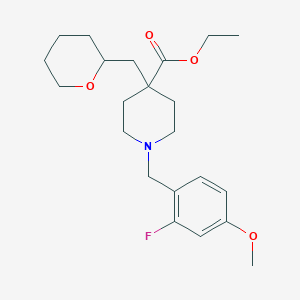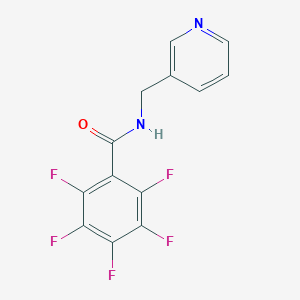![molecular formula C16H16N2O4 B4612560 3-{[(4-methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B4612560.png)
3-{[(4-methoxyphenoxy)acetyl]amino}benzamide
概要
説明
3-{[(4-methoxyphenoxy)acetyl]amino}benzamide is a useful research compound. Its molecular formula is C16H16N2O4 and its molecular weight is 300.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.11100700 g/mol and the complexity rating of the compound is 380. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
3-{[(4-methoxyphenoxy)acetyl]amino}benzamide and its derivatives have been extensively studied for their synthesis and chemical properties. One study focuses on the synthesis of related compounds through a multi-step chemical process, highlighting the importance of understanding the chemical pathways and reactions involved in creating such molecules (Standridge & Swigor, 1991). Additionally, the structural analysis and antioxidant activity of a novel compound with a similar structure were examined using X-ray diffraction and DFT calculations, emphasizing the relevance of molecular structure to its antioxidant properties (Demir et al., 2015).
Biochemical Applications
Biochemical research has identified benzamides substituted in the 3-position as potent inhibitors of the nuclear enzyme poly(ADP-ribose) synthetase, indicating potential therapeutic applications (Purnell & Whish, 1980). Another study demonstrated the synthesis of hyperbranched aromatic polyamides from related monomers, suggesting applications in polymer science and materials engineering (Yang, Jikei, & Kakimoto, 1999).
Pharmacological Effects
Novel benzamides, including those structurally related to this compound, have been explored for their pharmacological effects. For instance, certain benzopyrans have shown antihypertensive activity, providing insights into the development of new therapeutic agents (Cassidy et al., 1992). Furthermore, the transformation and excretion of related drugs in biological systems have been studied, revealing important aspects of drug metabolism and pharmacokinetics (Arita et al., 1970).
Antimicrobial and Antioxidant Activities
A study on compounds isolated from endophytic Streptomyces sp. YIM 67086, including benzamides, highlighted their antimicrobial and antioxidant activities, indicating potential for use in developing new antimicrobial and antioxidant agents (Yang et al., 2015).
Neuroleptic Activity
Research into the neuroleptic activity of benzamides has led to the discovery of compounds with significant potency, opening avenues for the development of new treatments for psychosis (Iwanami et al., 1981).
作用機序
Target of Action
The primary target of the compound “3-{[(4-methoxyphenoxy)acetyl]amino}benzamide” is the Secreted in Xylem 1 (SIX1) protein . SIX1 is a small cysteine-rich fungal protein found in the xylem sap of Fusarium oxysporum f. sp. Lycopersici (FOL)-infected tomato plants . It plays a major role in determining host specificity and contributes to pathogenicity/virulence .
Mode of Action
The compound interacts with the SIX1 protein, inhibiting its function .
Biochemical Pathways
The inhibition of the SIX1 protein disrupts the normal biochemical pathways of the FOL pathogen . This disruption prevents the pathogen from colonizing and invading host plants, thereby reducing the severity of Fusarium wilt disease .
Pharmacokinetics
The compound’s ability to interact stably with the six1 protein suggests that it may have good bioavailability .
Result of Action
The result of the compound’s action is a reduction in the severity of Fusarium wilt disease . By inhibiting the SIX1 protein, the compound prevents the FOL pathogen from colonizing and invading host plants . This leads to a decrease in disease severity and an increase in crop yield .
Safety and Hazards
生化学分析
Biochemical Properties
3-{[(4-methoxyphenoxy)acetyl]amino}benzamide plays a significant role in various biochemical reactions. It has been identified as a promising inhibitor of Fusarium oxysporum f. sp. Lycopersici, a soilborne pathogen that causes Fusarium wilt disease in tomato plants . The compound interacts with the Secreted in Xylem 1 (SIX1) protein, a small cysteine-rich fungal protein found in the xylem sap of infected plants. The interaction between this compound and SIX1 protein is stable, suggesting its potential as an antifungal agent .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In plant cells, the compound has been shown to inhibit the growth and spread of Fusarium oxysporum by disrupting the pathogen’s ability to colonize and invade host tissues . This inhibition is achieved through the compound’s interaction with the SIX1 protein, which plays a crucial role in the pathogen’s virulence. Additionally, this compound may influence cell signaling pathways and gene expression related to plant defense mechanisms.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the SIX1 protein, inhibiting its function and thereby reducing the pathogenicity of Fusarium oxysporum . This binding interaction is likely mediated by the methoxyphenoxyacetyl group, which enhances the compound’s affinity for the target protein. Additionally, this compound may exert its effects through enzyme inhibition or activation, leading to changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term efficacy. Studies have shown that this compound remains stable under specific storage conditions, such as being kept in a dark place and at room temperature . Its hygroscopic nature necessitates careful handling to prevent degradation. Long-term effects on cellular function, particularly in in vitro studies, indicate that the compound can maintain its inhibitory activity against Fusarium oxysporum over extended periods.
特性
IUPAC Name |
3-[[2-(4-methoxyphenoxy)acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-21-13-5-7-14(8-6-13)22-10-15(19)18-12-4-2-3-11(9-12)16(17)20/h2-9H,10H2,1H3,(H2,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVNZCIWRJJNAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-(2-phenoxyethyl)acetamide](/img/structure/B4612484.png)
![2-{[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-1-(2,4-dichlorophenyl)ethanone](/img/structure/B4612496.png)
![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4612514.png)

![4-(2-fluorophenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4612524.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4612528.png)
![N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(phenylsulfonyl)acetamide](/img/structure/B4612543.png)
![4-methyl-N-[2-(4-morpholinyl)-1-(1-piperidinyl)ethylidene]benzenesulfonamide](/img/structure/B4612548.png)

![N-[3-(4-methyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B4612554.png)
![N-benzyl-2-({5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4612564.png)

![4-[({3-[(isobutylamino)carbonyl]phenyl}amino)carbonyl]phenyl propionate](/img/structure/B4612572.png)
![3-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4612574.png)
